3-(3-chloropropyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic and Medicinal Chemistry Research
The pyrazole scaffold is recognized as a "privileged structure" in drug discovery. mdpi.comkubikat.orgnih.govmdpi.com This status is attributed to its presence in numerous commercially successful pharmaceuticals and its wide spectrum of biological activities. mdpi.comnih.gov Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents. nih.govajptonline.comrjpdft.comglobalresearchonline.net The metabolic stability of the pyrazole ring is a key factor in its increasing prevalence in newly approved drugs. nih.gov
The versatility of the pyrazole core allows for extensive functionalization, enabling chemists to fine-tune the pharmacological profiles of molecules for enhanced potency, selectivity, and pharmacokinetic properties. researchgate.net Beyond pharmaceuticals, pyrazole-containing compounds are crucial in the agrochemical industry, serving as effective herbicides, insecticides, and fungicides. kubikat.orgmdpi.commdpi.com
Table 1: Examples of Marketed Drugs Containing a Pyrazole Moiety
| Drug Name | Therapeutic Use |
| Celecoxib (B62257) | Anti-inflammatory |
| Sildenafil | Erectile dysfunction |
| Ruxolitinib | Myelofibrosis and polycythemia vera |
| Crizotinib | Anticancer |
| Erdafitinib | Anticancer |
| Apixaban | Anticoagulant |
This table highlights a selection of pharmaceuticals, demonstrating the broad therapeutic applicability of the pyrazole scaffold. mdpi.commdpi.comnih.gov
Overview of Functionalized Pyrazole Scaffolds: Focus on Alkyl-Halogenated Derivatives
Functionalization of the pyrazole ring is a key strategy for developing novel compounds. Among the various derivatives, alkyl-halogenated pyrazoles are particularly important as versatile synthetic intermediates. beilstein-archives.org The introduction of a halogen atom onto the pyrazole scaffold provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org This allows for the construction of more complex molecular architectures. encyclopedia.pub
Halogenation can occur at different positions on the pyrazole ring, with position 4 being the most common site for electrophilic substitution. pharmajournal.netglobalresearchonline.netresearchgate.net The synthesis of 3- or 5-halogenated pyrazoles often requires specific strategies, such as the halogenation of a pre-substituted pyrazole or the dehydroxyhalogenation of hydroxypyrazoles. beilstein-archives.orgresearchgate.net
Alkyl-halogenated pyrazoles, which feature a halogen atom on an alkyl side chain, are valuable building blocks. The haloalkyl group, such as a chloropropyl chain, serves as a reactive electrophile for nucleophilic substitution reactions. smolecule.comevitachem.comsmolecule.com This reactivity allows for the facile introduction of various functional groups (e.g., amines, thiols, azides), providing a straightforward pathway to libraries of new pyrazole derivatives for screening and development. evitachem.comsmolecule.com
Rationale for the Academic Investigation of 3-(3-chloropropyl)-1H-pyrazole and Related Structures
The academic and industrial interest in this compound stems from its role as a valuable synthetic building block. This specific molecule combines the stable, biologically relevant pyrazole core with a reactive three-carbon chain terminating in a chlorine atom. This combination makes it an ideal starting material for creating more elaborate molecules. smolecule.comevitachem.com
The primary rationale for its investigation is its utility in synthetic chemistry:
Molecular Elaboration: The chloropropyl group is susceptible to nucleophilic substitution, enabling the connection of the pyrazole moiety to other chemical fragments. smolecule.comsmolecule.com This is a fundamental strategy in medicinal chemistry for exploring structure-activity relationships (SAR).
Development of Bioactive Compounds: By reacting this compound with various nucleophiles, researchers can synthesize novel compounds for evaluation as potential therapeutic agents, such as anti-inflammatory or antimicrobial drugs. smolecule.com
Agrochemical Research: Similar to its applications in medicine, the compound can be used to generate new candidates for herbicides and fungicides. smolecule.com
Material Science: Pyrazole derivatives are also being explored for applications in materials science, and the reactivity of the chloropropyl group allows for the incorporation of the pyrazole unit into polymers or other materials to confer specific electronic or optical properties. smolecule.comsmolecule.comsmolecule.com
The study of this compound and its analogues is therefore driven by the need for efficient synthetic routes to complex, functional molecules with potential applications across science and technology. Its structure represents a key intermediate for diversifying the chemical space around the privileged pyrazole scaffold.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloropropyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSOUZMIPKZMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 3 Chloropropyl 1h Pyrazole and Analogous Alkyl Halogenated Pyrazole Derivatives
Classical Approaches to Pyrazole (B372694) Ring Construction
The foundational methods for constructing the pyrazole core have been established for over a century and continue to be widely used due to their reliability and straightforward nature.
Condensation Reactions with Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds
The most traditional and widely recognized method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. rsc.orgmdpi.comnih.gov This approach is a direct and rapid route to polysubstituted pyrazoles. mdpi.com The reaction mechanism initiates with a nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, leading to the formation of the pyrazole ring after dehydration. chim.itjetir.org
The use of substituted hydrazines can lead to the formation of regioisomeric products, a challenge that can sometimes be controlled by the reaction conditions or the steric and electronic nature of the substituents on both reactants. mdpi.combeilstein-journals.org For instance, the condensation of phenylhydrazine (B124118) with 2-(trifluoromethyl)-1,3-diketone in ethanol (B145695) exclusively yields the 1,3,4,5-substituted pyrazole, likely due to the higher nucleophilicity of the NH2 group compared to the NHPh group. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Hydrazine derivatives | 1,3-Dicarbonyl compounds | Acidic or basic catalysis | Polysubstituted pyrazoles | rsc.orgmdpi.com |
| Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | Ethanol | 1,3,4,5-substituted pyrazole | nih.gov |
| Hydrazines | 1,3-Diketones | Lithium perchlorate | Pyrazole derivatives | mdpi.com |
| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide, room temp | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.com |
1,3-Dipolar Cycloaddition Strategies Involving Diazo Compounds
Another powerful classical method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition reaction between a diazo compound and an alkyne. rsc.orgnih.govmdpi.com This atom-economic strategy is highly effective for creating functionalized pyrazoles. nih.gov The reaction involves the [3+2] cycloaddition of the 1,3-dipole (the diazo compound) with the dipolarophile (the alkyne), leading directly to the pyrazole ring. chim.it
Diazo compounds can be generated in situ from various precursors, such as N-tosylhydrazones, which then react with alkynes to yield pyrazoles. unito.itorganic-chemistry.org This approach offers a high degree of regioselectivity. For instance, the reaction of diazo compounds generated from N-tosylhydrazones with unactivated bromovinyl acetals, serving as alkyne surrogates, provides 3,5-disubstituted pyrazoles in good yields. organic-chemistry.org The reaction of terminal alkynes with α-chiral tosylhydrazones can produce chiral pyrazoles through a cascade of reactions including the decomposition of the hydrazone to a diazo compound, 1,3-dipolar cycloaddition, and a subsequent 1,5-sigmatropic rearrangement. scispace.com
| Diazo Compound Source | Dipolarophile | Conditions | Product | Reference |
| N-Tosylhydrazones | Terminal alkynes | Base | 3,4,5-Trisubstituted 1H-pyrazoles | organic-chemistry.org |
| α-Diazo-β-ketophosphonates/sulfones/esters | Electron-deficient alkenes | - | Functionalized pyrazoles | nih.gov |
| Stabilized diazo compounds | Bromoethenylsulfonyl fluoride | Mild conditions | Sulfonyl fluoride-substituted pyrazoles | nih.gov |
| N-Benzyldiazoacetamide, Ethyl diazoacetate | Ethenylsulfonyl fluorides | Mild conditions | Pyrazoline and pyrazole cycloadducts | nih.gov |
Modern Synthetic Strategies for Alkyl-Halogenated Pyrazoles
More contemporary methods focus on the direct functionalization of a pre-existing pyrazole ring or the development of more efficient and versatile one-pot syntheses.
Direct Alkylation and Halogenation Protocols for Pyrazole Functionalization
Direct functionalization of the pyrazole nucleus is a key strategy for introducing alkyl and halogen substituents. N-alkylation of pyrazoles can be achieved using various alkylating agents. A method utilizing trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst provides access to N-alkyl pyrazoles. mdpi.com For unsymmetrical pyrazoles, this reaction can lead to a mixture of regioisomers, with the major product often determined by steric factors. mdpi.com The synthesis of 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, for example, typically involves the reaction of the corresponding pyrazole-4-carboxylic acid with a 3-chloropropyl halide under basic conditions. evitachem.com
Direct halogenation of the pyrazole ring is also a common transformation. Halogenation often occurs preferentially at the 4-position of the pyrazole ring. researchgate.netresearchgate.net N-halosuccinimides (NCS, NBS, NIS) are effective and safe reagents for the C-H halogenation of pyrazoles, often not requiring any catalyst. researchgate.netbeilstein-archives.org For the synthesis of 3- or 5-halogenated pyrazoles, the 4-position must typically be substituted to prevent preferential halogenation at that site. researchgate.netresearchgate.net
| Pyrazole Substrate | Reagent(s) | Conditions | Product | Reference |
| Pyrazoles | Trichloroacetimidates, Camphorsulfonic acid | 1,2-DCE, reflux | N-Alkyl pyrazoles | mdpi.com |
| 1H-Pyrazole-4-carboxylic acid | 3-Chloropropyl halides | Basic conditions | 1-(3-chloropropyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | evitachem.com |
| Pyrazoles | N-Halosuccinimides (NXS) | CCl4 or water, room temp | 4-Halopyrazoles | researchgate.net |
| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | Room temperature | 4-Halogenated pyrazole derivatives | beilstein-archives.org |
Multicomponent Reaction Approaches to Pyrazole Assembly
Multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient synthesis of complex molecules like pyrazoles in a single step from multiple starting materials. rsc.orglongdom.org These one-pot reactions are characterized by their high atom economy and operational simplicity. nih.gov
A variety of MCRs have been developed for pyrazole synthesis. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine dihydrochloride (B599025) in water with a catalytic amount of ammonium (B1175870) acetate (B1210297) can produce polyfunctionally substituted pyrazoles. longdom.org Four-component reactions involving an aldehyde, malononitrile (B47326), a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate (B1144303) are also widely used to assemble pyranopyrazole derivatives, which contain a pyrazole ring fused to a pyran ring. nih.govchemmethod.com These reactions can often be promoted by catalysts or alternative energy sources like ultrasound irradiation. nih.gov
| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |
| Three | Enaminones, Benzaldehyde, Hydrazine dihydrochloride | Ammonium acetate, water | Polyfunctionally substituted pyrazoles | longdom.org |
| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine hydrate | Various catalysts or catalyst-free | Pyranopyrazoles | nih.govchemmethod.com |
| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Et2NH, water | Pyrazole-dimedone derivatives | mdpi.com |
| Five | 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 | Highly substituted pyrano[2,3-c]pyrazoles | mdpi.com |
Catalytic Methodologies in Pyrazole Synthesis
The use of catalysts has significantly advanced the field of pyrazole synthesis, enabling milder reaction conditions, improved yields, and enhanced selectivity. Both transition metal catalysts and organocatalysts have been employed.
Copper-catalyzed condensation reactions provide an efficient route to pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Ruthenium-catalyzed hydrogen transfer of 1,3-diols in the presence of alkyl hydrazines affords 1,4-disubstituted pyrazoles. organic-chemistry.org Palladium catalysis has been used in the ring-opening reaction of 2H-azirines with hydrazones to produce polysubstituted pyrazoles. organic-chemistry.org More recently, silica-supported copper catalysts have been used for the synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes, a methodology that has also been adapted to continuous flow conditions. rsc.org
Green catalysts, such as ammonium chloride, have been explored for more environmentally benign syntheses. jetir.org For instance, the Knorr synthesis of 3,5-dimethyl pyrazole can be effectively catalyzed by ammonium chloride in ethanol. jetir.org Nanocatalysts, such as porous carbon/Fe3O4 nanocomposites, have also been shown to be effective, recoverable catalysts for the synthesis of pyranopyrazole derivatives. chemmethod.com
| Catalyst | Reaction Type | Reactants | Product | Reference |
| Copper | Condensation | - | Pyrazoles | organic-chemistry.org |
| Ruthenium | Hydrogen transfer | 1,3-Diols, Alkyl hydrazines | 1,4-Disubstituted pyrazoles | organic-chemistry.org |
| Palladium | Ring-opening | 2H-Azirines, Hydrazones | Polysubstituted pyrazoles | organic-chemistry.org |
| Silica-supported Copper | Cycloaddition | Sydnones, Terminal alkynes | 1,4-Disubstituted pyrazoles | rsc.org |
| Ammonium Chloride | Knorr pyrazole synthesis | Acetylacetone, Hydrazine hydrate | 3,5-Dimethyl pyrazole | jetir.org |
| Porous Carbon/Fe3O4 nanocomposite | Condensation | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aromatic aldehyde | Pyranopyrazole derivatives | chemmethod.com |
Transition-Metal Catalysis in Pyrazole Formation
Transition-metal catalysis offers powerful tools for the synthesis of pyrazoles, enabling reactions that are often difficult to achieve through other means. These methods can provide access to a diverse range of functionalized pyrazoles in a single step, bypassing the need for pre-functionalized starting materials. researchgate.netrsc.org
One notable approach involves the use of transition metal-containing ionic liquids. For instance, an iron(III)-based ionic liquid, [C4mim][FeCl4], has been shown to be an effective homogeneous catalyst for the one-pot synthesis of pyrazoles from various hydrazines and 1,3-diketone derivatives at room temperature. ias.ac.in This method offers good yields and the catalyst can be recycled multiple times, although with a gradual decrease in efficiency. ias.ac.in The use of a well-known Lewis acid, FeCl3, under similar conditions resulted in a significantly lower yield of 30% after 8 hours. ias.ac.in
Ruthenium and cerium-based catalysts have also demonstrated utility in pyrazole synthesis. Ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines affords 1,4-disubstituted pyrazoles. organic-chemistry.org Similarly, a cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones provides a regioselective route to 1,3-di- and 1,3,5-trisubstituted pyrazoles under mild conditions. rsc.org
Palladium catalysts are prominent in cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds, which are crucial for creating complex molecules. mdpi.com Copper-catalyzed condensation reactions also provide an efficient, acid-free route to pyrazoles at room temperature with short reaction times. organic-chemistry.org Furthermore, a temperature-controlled, transition-metal-catalyst-free method has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles. nih.gov
The following table summarizes the yields of pyrazole synthesis using different transition-metal based catalysts.
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| [C4mim][FeCl4] | Room Temperature | 90 (1st cycle) | ias.ac.in |
| [C4mim]2[MnCl4] | 8 hours | 50 | ias.ac.in |
| FeCl3 | 8 hours | 30 | ias.ac.in |
Nanocatalyst Applications for Pyrazole Derivative Synthesis
Nanocatalysts have emerged as highly efficient and reusable catalysts for the synthesis of pyrazole derivatives, often in environmentally benign solvent systems. Their high surface area and unique electronic properties contribute to their enhanced catalytic activity.
One application involves the use of 3-chloropropyl-grafted materials. For example, halloysite (B83129) nanotubes (HNTs) have been modified by a coupling reaction with (3-chloropropyl)trimethoxysilane (CPTMS). mdpi.com This creates a material with active sites that can be further functionalized for catalytic applications. mdpi.com The degree of grafting of CPTMS onto the HNT surface can be optimized by adjusting parameters such as the solvent, reactant molar ratios, and reaction time. mdpi.comresearchgate.net Similarly, silica (B1680970) surfaces can be grafted with (3-chloropropyl)trimethoxysilane to create linkers for further chemical modifications. frontiersin.org Bentonite clay has also been functionalized with CPTES for similar purposes. rsc.org
Various metal oxide nanocatalysts have proven effective in pyrazole synthesis. Zinc oxide (ZnO) nanoparticles have been used for the synthesis of pyrazoles from cinnamaldehydes and hydrazine hydrate under microwave-assisted, solvent-free conditions. pharmacophorejournal.com Nanosized magnesium oxide (MgO) has been employed for the preparation of dihydropyrano[2,3-c]pyrazole derivatives in water at room temperature. rsc.org Copper oxide nanoparticles (CuO NPs) have also been utilized as a reusable catalyst for the green and efficient synthesis of pyrano[2,3-c]pyrazole derivatives through a one-pot, four-component reaction in water. jsynthchem.com
Magnetic nanocatalysts, such as CoFe2O4@SiO2@CPTES@Melamine, offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for straightforward recycling. samipubco.com These catalysts have been successfully used in the one-pot, multi-component synthesis of pyrazole derivatives in water at room temperature. samipubco.com
The table below highlights the reusability of a CuO nanocatalyst in the synthesis of pyrano[2,3-c]pyrazole derivatives. jsynthchem.com
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 94 |
| 3 | 93 |
| 4 | 92 |
| 5 | 91 |
| 6 | 90 |
| 7 | 89 |
Green Chemistry Principles in the Synthesis of Functionalized Pyrazoles
Green chemistry principles are increasingly being integrated into the synthesis of pyrazoles to minimize environmental impact. thieme-connect.com This often involves the use of environmentally friendly solvents, catalyst-free conditions, and energy-efficient methods. thieme-connect.comrsc.orgrsc.org
A significant advancement in green pyrazole synthesis is the use of water as a reaction medium. thieme-connect.comrsc.org An "on water" method has been developed for the cyclization of 4-aryl(hetaryl, alkyl)-2,4-diketoesters and 1,3-diketones with semicarbazide (B1199961) hydrochloride, which serves as a less toxic alternative to hydrazine. rsc.org This approach often eliminates the need for product purification. rsc.org
Solvent-free reactions represent another key green strategy. The 1,3-dipolar cycloaddition of diazo compounds to alkynes can be conducted by simple heating under solvent-free conditions to produce pyrazoles in high yields without the need for work-up or purification. rsc.org Microwave irradiation, often combined with eco-friendly solvents like water-ethanol mixtures, provides an energy-efficient alternative to conventional heating for synthesizing pyrano[2,3-c]pyrazole derivatives. nih.gov
The development of catalyst-free protocols further enhances the green credentials of pyrazole synthesis. A catalyst-free multicomponent reaction involving ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile in water, facilitated by ultrasonic irradiation, has been shown to produce excellent yields of pyrano[2,3-c]pyrazoles. nih.gov
Regioselectivity and Stereoselectivity Considerations in the Synthesis of Functionalized Pyrazole Derivatives
Controlling regioselectivity and stereoselectivity is a critical aspect of synthesizing functionalized pyrazoles, as the biological activity of these compounds can be highly dependent on the specific arrangement of substituents.
The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can potentially lead to a mixture of two pyrazole regioisomers. conicet.gov.ar The choice of solvent can dramatically influence the regioselectivity of this reaction. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) instead of ethanol has been shown to significantly improve the regioselectivity in the formation of N-methylpyrazoles. conicet.gov.ar
Various catalytic systems have been developed to achieve high regioselectivity. An iodine-mediated, metal-free oxidative C-N bond formation provides a practical and eco-friendly one-pot protocol for the regioselective synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts. organic-chemistry.org Base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones also offers an efficient route to polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.orgacs.orgnih.gov Furthermore, a regioselective one-pot synthesis of substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins has been reported. organic-chemistry.org
Stereoselectivity is also a key consideration, particularly in the synthesis of complex, polycyclic pyrazole derivatives. A solid-state melt reaction (SSMR) has been developed for the highly stereoselective synthesis of complex, angularly substituted tetracyclic and pentacyclic hybrid molecules containing coumarinopyranpyrazole/pyrimidinedione and coumarin (B35378) ring systems. researchgate.net Additionally, the Michael addition reaction of pyrazoles and conjugated carbonyl alkynes can be controlled to achieve regio- and stereoselective synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. mdpi.com
The following table illustrates the effect of solvent on the regioselectivity of the reaction between 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione and methylhydrazine. conicet.gov.ar
| Solvent | Ratio of Regioisomers (3-CF3:5-CF3) |
| Ethanol | 5:95 |
| TFE | 80:20 |
| HFIP | 97:3 |
Structural Elucidation and Advanced Spectroscopic Characterization of Pyrazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectroscopy for Proton Environment Analysis
In the ¹H NMR spectrum of 3-(3-chloropropyl)-1H-pyrazole, distinct signals would be expected for the protons on the pyrazole (B372694) ring and the chloropropyl side chain. The aromatic protons of the pyrazole ring would likely appear as doublets in the downfield region, characteristic of protons in a heteroaromatic system. The protons of the propyl chain would exhibit specific multiplicities (e.g., triplets, multiplets) due to spin-spin coupling with adjacent protons. The chemical shifts would be influenced by the electronegativity of the adjacent atoms, with the protons closest to the chlorine atom and the pyrazole ring expected to be shifted further downfield.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazole-H | ~6.0-7.5 | d |
| Pyrazole-H | ~7.5-8.0 | d |
| -CH₂- (adjacent to pyrazole) | ~2.8-3.2 | t |
| -CH₂- (central) | ~2.0-2.4 | m |
| -CH₂- (adjacent to Cl) | ~3.5-3.9 | t |
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the pyrazole ring carbons would be in the aromatic region, while the aliphatic carbons of the chloropropyl chain would appear in the upfield region. The carbon attached to the chlorine atom would be significantly deshielded.
Expected ¹³C NMR Data
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Pyrazole-C3 | ~145-155 |
| Pyrazole-C4 | ~100-110 |
| Pyrazole-C5 | ~130-140 |
| -CH₂- (adjacent to pyrazole) | ~25-35 |
| -CH₂- (central) | ~30-40 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for the N-H bond of the pyrazole ring, C-H bonds (both aromatic and aliphatic), C=N and C=C bonds within the pyrazole ring, and the C-Cl bond of the chloropropyl group.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3100-3300 | Medium, broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch | 2850-3000 | Medium |
| C=N stretch | 1580-1650 | Medium |
| C=C stretch | 1450-1550 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₉ClN₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 144.6 g/mol ). Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom. libretexts.org Common fragmentation pathways for pyrazoles can include the loss of nitrogen (N₂) or the cleavage of the side chain. researchgate.net
Expected Mass Spectrometry Data
| Ion | m/z (relative intensity) |
|---|---|
| [M]⁺ | 144 (corresponding to ³⁵Cl) |
| [M+2]⁺ | 146 (corresponding to ³⁷Cl, ~32% of [M]⁺) |
| [M-Cl]⁺ | 109 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For a pure sample of this compound (C₆H₉ClN₂), the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine would be expected to align closely with the calculated theoretical values.
Theoretical Elemental Composition
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 50.00 |
| Hydrogen (H) | 6.25 |
| Chlorine (Cl) | 24.30 |
Advanced Spectroscopic and Microscopic Techniques for Material Characterization (e.g., SEM, EDS, VSM for catalyst support materials)
The comprehensive characterization of catalyst support materials is crucial for understanding their structure-property relationships and predicting their catalytic performance. When these supports are functionalized with organic ligands, such as this compound, a multi-technique approach is necessary to elucidate the surface morphology, elemental composition, and magnetic properties. Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and Vibrating Sample Magnetometry (VSM) are powerful tools for this purpose, particularly for catalyst supports based on silica (B1680970) or magnetic nanoparticles.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the catalyst support. By scanning the material with a focused beam of electrons, detailed information about the particle size, shape, and surface texture can be obtained. For a catalyst support functionalized with this compound, SEM analysis would be employed to assess changes in the surface morphology following the grafting of the organic molecule. A uniform and homogeneous surface is often desirable for consistent catalytic activity.
Energy-Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with SEM and allows for the qualitative and semi-quantitative determination of the elements present on the surface of the material. In the context of a this compound functionalized support, EDS analysis is critical to confirm the successful grafting of the ligand by detecting the presence of nitrogen and chlorine atoms, which are characteristic of the pyrazole derivative. researchgate.netresearchgate.net The elemental mapping feature of EDS can further provide insights into the distribution of these elements across the support surface, indicating the homogeneity of the functionalization.
The following table presents hypothetical EDS data for a silica-based catalyst support before and after functionalization with this compound.
| Element | Atomic % (Unfunctionalized Silica) | Atomic % (Functionalized Silica) |
| O | 66.5 | 62.1 |
| Si | 33.5 | 30.5 |
| C | - | 4.2 |
| N | - | 2.1 |
| Cl | - | 1.1 |
Below is a data table showcasing hypothetical VSM results for magnetic nanoparticles before and after functionalization.
| Sample | Saturation Magnetization (emu/g) | Remanent Magnetization (emu/g) | Coercivity (Oe) |
| Bare Magnetic Nanoparticles | 68.2 | 1.5 | 10 |
| Functionalized Nanoparticles | 55.9 | 0.8 | 5 |
Theoretical and Computational Chemistry Studies of Pyrazole Molecular Systems
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
To understand the electronic characteristics of 3-(3-chloropropyl)-1H-pyrazole, quantum chemical calculations, particularly Density Functional Theory (DFT), would be the primary tool. These calculations would provide insights into the molecule's stability, reactivity, and electronic properties.
Key parameters that would be calculated include:
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the electron-donating and electron-accepting capabilities of the molecule. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.
Electron Density Distribution: Mapping the electron density surface would identify regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is valuable for predicting intermolecular interactions.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential would be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.
A hypothetical data table of such predicted properties is presented below.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.85 |
Molecular Modeling and Simulations for Conformational Analysis and Intermolecular Interactions
The flexibility of the 3-chloropropyl side chain necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangements of the molecule. Molecular modeling and simulation techniques would be employed for this purpose.
Conformational Search: A systematic or stochastic search of the potential energy surface would be performed to identify various low-energy conformers. This involves rotating the single bonds in the chloropropyl chain and calculating the energy of each resulting conformation.
Energy Minimization: The geometries of the identified conformers would be optimized to find the most stable structures.
Intermolecular Interactions: Molecular dynamics simulations could be used to study how this compound interacts with other molecules, including solvents or biological macromolecules. This would provide insights into its solution-phase behavior and potential biological activity.
Computational Approaches to Reaction Mechanism Elucidation
Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to understand the step-by-step process of bond breaking and formation.
Transition State Searching: The geometries and energies of transition states for potential reactions would be calculated. This information is crucial for determining the activation energy and, consequently, the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations would be performed to confirm that the identified transition states connect the reactants and products, providing a detailed map of the reaction pathway.
For instance, a computational study could elucidate the mechanism of a nucleophilic substitution reaction at the chloropropyl chain or a reaction involving the pyrazole (B372694) ring.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can accurately predict various spectroscopic properties of this compound, which is essential for its characterization.
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the molecular structure.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities can be computed to predict the IR and Raman spectra. This helps in identifying the characteristic functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
|---|---|
| ¹H NMR (δ, ppm) | Pyrazole ring protons: 6.2-7.5; Propyl chain protons: 2.1-3.8 |
| ¹³C NMR (δ, ppm) | Pyrazole ring carbons: 105-140; Propyl chain carbons: 30-45 |
| IR (cm⁻¹) | C-H stretch: 2900-3100; C=N stretch: 1550-1600; C-Cl stretch: 650-750 |
While specific experimental and computational data for this compound are not currently available in the reviewed literature, the methodologies described above represent the standard and powerful approaches that would be used to generate a comprehensive theoretical understanding of this compound. Such studies would be invaluable for guiding future experimental work and exploring the potential applications of this and related pyrazole derivatives.
Advanced Applications and Functionalization of Pyrazole Containing Scaffolds in Chemical Science and Technology
Pyrazole (B372694) Derivatives as Ligands in Catalysis and Organometallic Chemistry
The unique electronic structure of the pyrazole ring makes its derivatives highly effective ligands in organometallic chemistry and homogeneous catalysis. nih.gov Pyrazoles can coordinate to metal centers through their pyridine-like sp²-hybridized nitrogen atom. The N-H group of an unsubstituted pyrazole is Brønsted acidic and can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers, leading to the formation of di- or polynuclear complexes. nih.govresearchgate.net
The catalytic activity of metal complexes can be finely tuned by modifying the pyrazole ligand. Functional groups attached to the pyrazole ring influence the steric and electronic environment of the metal center. For a compound like 3-(3-chloropropyl)-1H-pyrazole, the chloropropyl side chain offers a prime site for post-coordination modification. This allows for the attachment of the pyrazole ligand to larger structures or for tuning the solubility and stability of the resulting catalyst. For instance, the use of pyrazole ligands has been shown to significantly enhance the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide, a process crucial for producing biodegradable plastics. rsc.orgresearchgate.netnih.gov The design of pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which rigidly hold two protic pyrazole groups, has led to significant advances in creating robust transition metal complexes with applications in catalysis. nih.gov
Integration into Functional Organic Materials
The inherent properties of the pyrazole scaffold make it a valuable component in the design of advanced functional organic materials, including corrosion inhibitors, sensors, and optoelectronic devices.
Corrosion Inhibitors Pyrazole derivatives have demonstrated exceptional performance as corrosion inhibitors, particularly for steel in acidic environments. qu.edu.qanih.gov Their effectiveness stems from the ability of the molecule to adsorb onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium. researchgate.netabechem.com The nitrogen heteroatoms, along with other π-electrons in the aromatic ring and functional groups, act as active centers for adsorption. qu.edu.qa Studies have shown that the inhibition efficiency of pyrazole derivatives increases with concentration and is dependent on the specific molecular structure. researchgate.netabechem.com The formation of this protective film significantly reduces the corrosion rate, making these compounds valuable for industrial applications like acid pickling and oil well acidizing. dntb.gov.ua
| Inhibitor Name | Metal | Medium | Max. Inhibition Efficiency (%) | Concentration | Ref. |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel | 1 M HCl | 95.1 | 10⁻³ M | researchgate.net |
| N-((3,5 dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5) | Carbon Steel | 1 M HCl | 95.1 | 10⁻³ M | abechem.com |
| Pyrazolic carbothioamide compound | Mild Steel | 1 M HCl | >90 (not specified) | Not specified | abechem.com |
Optoelectronic Materials The photophysical properties of pyrazole derivatives have led to their integration into organic electronics. They are explored as materials for organic light-emitting diodes (OLEDs) due to their excellent luminescent properties and charge-transport capabilities. smolecule.comresearchgate.net The extended π-conjugation in certain pyrazole structures facilitates bright luminescence. researchgate.net By modifying the pyrazole scaffold, chemists can tune the emission color, quantum yield, and charge-carrier mobility of the material. For example, carbazole-π-imidazole derivatives have been used to create deep-blue OLEDs, a crucial component for next-generation displays and lighting. nih.gov The design of these materials often involves creating donor-acceptor systems within the molecule to control the recombination of charge carriers and the resulting light emission. researchgate.net
Sensors The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them excellent chelating agents for metal ions. This property is harnessed in the development of chemical sensors. nih.govtandfonline.com Pyrazole-based chemosensors can be designed to selectively bind with specific metal ions, leading to a detectable change in their optical properties, such as a shift in color (colorimetric) or a change in fluorescence intensity (fluorometric). nih.govchemrxiv.org These sensors have applications in environmental monitoring and biological imaging for the detection of ions like Cu²⁺, Fe³⁺, Al³⁺, and Hg²⁺. nih.govtandfonline.comrsc.org The selectivity and sensitivity of the sensor can be controlled by incorporating different functional moieties onto the pyrazole scaffold. nih.gov
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The pyrazole ring is a robust scaffold that can be synthesized through various established methods, most notably the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. globalresearchonline.netnih.govmdpi.com This accessibility makes pyrazole derivatives fundamental building blocks in organic synthesis.
A compound such as this compound is particularly valuable as a synthetic intermediate due to the reactive chloropropyl side chain. smolecule.com The terminal chlorine atom is a good leaving group, making the side chain susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of the pyrazole moiety to a wide array of other molecular fragments, including amines, alcohols, thiols, and carbanions. This reactivity is crucial for building complex molecular architectures found in pharmaceuticals and other functional molecules. smolecule.com For example, the synthesis of celecoxib (B62257) analogues, which are anti-inflammatory drugs, has been achieved using regiocontrolled reactions starting from functionalized pyrazoles. nih.gov The ability to functionalize the pyrazole ring at different positions, combined with the reactivity of side chains like the chloropropyl group, provides chemists with a powerful toolkit for creating diverse and complex molecular structures. mdpi.com
Exploration in Agrochemical Research and Development
The pyrazole scaffold is a well-established and highly successful motif in the agrochemical industry. globalresearchonline.netresearchgate.net Numerous commercial pesticides, including fungicides, herbicides, and insecticides, are based on a pyrazole core. nih.govnih.gov The development of these agrochemicals relies on the synthesis and screening of large libraries of compounds where the pyrazole ring is decorated with various functional groups.
The value of a building block like this compound in this context is its potential as a versatile intermediate for creating novel agrochemical candidates. The chloropropyl group allows for the introduction of different toxophores or groups that modify the compound's physical properties, such as solubility and systemic transport within a plant. Research focuses on how different substitution patterns on the pyrazole ring influence the mode of action and efficacy of the resulting product. nih.gov For instance, pyrazole carboxamides are a major class of fungicides that act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme in the fungal respiratory chain. acs.org The development of new compounds in this class often involves modifying the N-substituent of the pyrazole, a transformation that could be achieved starting from an intermediate like this compound.
| Agrochemical Class | Mode of Action | Example Compounds | Ref. |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Fluxapyroxad, Furametpyr | nih.govacs.org |
| Herbicides | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition | Pyrasulfotole, Topramezone | nih.gov |
| Insecticides | GABA-gated Chloride Channel Antagonism | Fipronil | nih.gov |
| Insecticides | Mitochondrial Electron Transport Inhibition (METI) | Tebufenpyrad, Tolfenpyrad | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-chloropropyl)-1H-pyrazole, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where 1H-pyrazole reacts with 3-chloropropyl halides (e.g., chloride or bromide) in the presence of a base like K₂CO₃ or NaH. A polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C facilitates the reaction. Post-synthesis purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) ensures high purity. Monitor reaction progress using TLC and confirm purity via LC-MS .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodology :
- 1H/13C NMR : Assign signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and chloropropyl chain (δ 1.8–3.5 ppm for CH₂ groups) .
- X-ray crystallography : Resolve solid-state conformation, particularly the orientation of the chloropropyl substituent relative to the pyrazole ring. Crystallize using slow evaporation in ethanol or dichloromethane .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and assess purity (>95%) .
Q. How can researchers mitigate low yields during alkylation of 1H-pyrazole?
- Methodology : Optimize stoichiometry (1:1.2 molar ratio of pyrazole to 3-chloropropyl halide) and reaction time (12–24 hours). Add catalytic KI to enhance reactivity in SN2 pathways. Avoid excess base to minimize side reactions like elimination .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
- Methodology :
- Dynamic effects in NMR : Use variable-temperature NMR to detect rotational barriers in the chloropropyl chain, which may cause signal splitting .
- By-product analysis : Employ HPLC-MS to identify impurities (e.g., unreacted starting materials or dimerization products). Adjust reaction conditions (e.g., lower temperature) to suppress side reactions .
Q. How can the chloropropyl group be functionalized for targeted applications in medicinal chemistry?
- Methodology :
- Nucleophilic substitution : Replace the chlorine atom with amines (e.g., piperazine) or thiols under basic conditions .
- Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids to introduce aromatic moieties. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and solvent polarity (e.g., THF/H₂O) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic environments?
- Methodology :
- DFT calculations : Model transition states for SN2 reactions at the chloropropyl group using software like Gaussian or ORCA. Analyze charge distribution on the chlorine atom to predict leaving-group ability .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., kinases) using AutoDock Vina, focusing on interactions between the pyrazole ring and active-site residues .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the chloropropyl group .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste protocols .
Experimental Design Considerations
Q. How can researchers design scalable synthetic protocols for gram-scale production?
- Methodology :
- Continuous-flow systems : Improve heat transfer and mixing efficiency by transitioning from batch to flow reactors. Use PTFE tubing and optimize residence time (e.g., 30–60 minutes) .
- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) as a safer solvent. Recycle catalysts via filtration or extraction .
Data Interpretation and Validation
Q. How should conflicting crystallographic data between similar pyrazole derivatives be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
